4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole
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Overview
Description
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C8H2Cl3F2O2 It is a derivative of benzodioxole, characterized by the presence of three chlorine atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with fluorinating agents. One common method includes the use of potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . The reaction conditions often require a polar solvent and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The choice of catalysts and solvents can be optimized to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different derivatives with altered properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with additional functional groups.
Reduction Products: Reduced derivatives with fewer chlorine or fluorine atoms.
Scientific Research Applications
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and stability. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness: 4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
4,5,6-trichloro-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O2/c8-2-1-3-6(5(10)4(2)9)14-7(11,12)13-3/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMFODLXCKIKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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